2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide
Description
Chemical Structure and Properties 2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide (CAS: 690632-34-9) is a fluorinated aromatic carboximidamide derivative with the molecular formula C₇H₅F₃N₂O. Its structure features a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, along with a hydroxyimino (-NHOH) group attached to the carboximidamide moiety. The compound is commercially available with purities ranging from 95% to 97%, supplied by multiple vendors such as Alfa Chemistry, Maybridge, and Matrix Scientific .
Properties
IUPAC Name |
2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(11)12-13/h1-2,13H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJFTTGUXZRMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-Trifluoro-N'-hydroxybenzenecarboximidamide, also referred to as TFHBC, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, facilitating penetration into biological membranes and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of TFHBC is with a molecular weight of approximately 190.125 g/mol. The compound features a hydroxyl group and a carboximidamide moiety, which contribute to its reactivity and biological interactions.
The mechanism of action for TFHBC involves its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Additionally, the hydroxybenzimidamide moiety can form hydrogen bonds with target molecules, influencing their activity and function.
Biological Activity
Recent studies have highlighted the biological activity of TFHBC in various contexts:
Antimicrobial Activity
TFHBC has shown promising antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition of microbial growth rates compared to control groups. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis or function.
Anticancer Activity
In cancer research, TFHBC has been tested against various cell lines, including leukemia (CEM-13) and breast cancer (MCF-7). It exhibited sub-micromolar IC50 values, indicating potent cytotoxic effects. The compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | Inhibition of growth |
| Anticancer | CEM-13 (leukemia), MCF-7 (breast cancer) | Sub-micromolar | Induction of apoptosis |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effect of TFHBC on common bacterial pathogens. Results indicated a significant reduction in microbial growth rates compared to control groups, highlighting its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In another investigation, TFHBC was tested against various cancer cell lines (including MDA-MB-231), demonstrating dose-dependent cytotoxicity and inducing apoptosis through intrinsic pathways .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. This receptor is implicated in cognitive functions and is a target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The positive allosteric modulation by 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide could enhance cognitive function and mitigate symptoms associated with these conditions .
Anti-Inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in the context of neuroinflammation, which is often observed in neurodegenerative diseases. The compound may inhibit the activity of secretory phospholipases A2 (sPLA2), enzymes that play a role in inflammatory processes .
Cancer Research
The compound's ability to interact with biological membranes and proteins positions it as a candidate for cancer research. Studies have suggested that similar compounds can disrupt cancer cell proliferation and induce apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival .
Case Studies
Comparison with Similar Compounds
Key Characteristics
- Applications : Though direct pharmacological data are absent, carboximidamide derivatives are often explored for biological activities, including enzyme inhibition or metal chelation, due to their hydrogen-bonding and electron-deficient aromatic systems.
Comparison with Similar Compounds
The following table and analysis highlight structural, spectral, and functional differences between 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide and related analogs.
Structural and Functional Analysis
Electron-Withdrawing Effects: The 2,4,5-trifluoro substitution in the target compound creates a strongly electron-deficient aromatic ring, enhancing electrophilic reactivity compared to non-fluorinated analogs (e.g., 4OB’s trifluoromethyl group also contributes to electron withdrawal but with a meta orientation) .
Hydrogen-Bonding Capacity :
- The N'-hydroxy group in the target compound enables hydrogen bonding, a feature shared with 4-[(2-fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide. This contrasts with 3-Hydroxy-2,4,5-trifluorobenzoic acid, where the carboxylic acid group offers stronger acidity but less versatility in H-bonding .
Thermal and Chemical Stability :
- Compound 28’s higher melting point (203–208°C) suggests greater thermal stability due to its sulfonyl and carboxybenzylidene groups, whereas the target compound’s stability may rely on fluorine’s inductive effects .
Preparation Methods
Grignard Reagent-Mediated Synthesis via 2,4,5-Trifluorophenylacetic Acid Intermediate
A prominent industrial route, detailed in CN104387259A, involves the conversion of 2,4,5-trifluorobromobenzene into 2,4,5-trifluorophenylacetic acid, which serves as a precursor for subsequent amidoxime formation. The process unfolds in three stages:
Formation of the Grignard Reagent
2,4,5-Trifluorobromobenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere to generate 2,4,5-trifluorophenylmagnesium bromide. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst enhances reagent stability, achieving >95% conversion at 25–40°C.
Diethyl Oxalate Addition
The Grignard reagent is dropwise added to diethyl oxalate at −10°C, yielding 2,4,5-trifluoroacetophenone ethyl ester after extraction and distillation (boiling point: 112–115°C at 15 mmHg). Gas chromatography (GC) analysis confirmed 89% purity post-distillation.
Hydrazine Hydrate Reduction and Acidification
The ester undergoes a one-pot reaction with hydrazine hydrate in ethanol/water (3:1 v/v) at reflux (78°C) for 12 hours, followed by hydrochloric acid (HCl) acidification to pH 2. The final product, 2,4,5-trifluorophenylacetic acid, is isolated via filtration (yield: 76%, purity: 93% by GC).
Table 1: Reaction Conditions and Yields for Grignard-Based Synthesis
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grignard Formation | 25–40 | 2 | >95 | – |
| Diethyl Oxalate Addition | −10 | 4 | 82 | 89 |
| Hydrazine Reduction | 78 | 12 | 76 | 93 |
Sandmeyer-Type Cyanation Followed by Amidoximation
US6399807B1 discloses a two-step protocol starting from 2,4,5-trifluoroaniline, leveraging diazotization and cyanation to produce 2,4,5-trifluorobenzonitrile, which is subsequently converted to the target amidoxime.
Diazotization and Cyanide Substitution
2,4,5-Trifluoroaniline reacts with nitrosylsulfuric acid in glacial acetic acid at 0–5°C to form the diazonium salt. This intermediate is treated with sodium cyanide and catalytic copper(I) cyanide in aqueous medium, maintaining pH 7 via sodium carbonate addition. Ethyl acetate extraction and solvent removal yield 2,4,5-trifluorobenzonitrile (80% yield, 92% purity).
Ultrasound-Assisted Amidoxime Formation
Building on methodologies from J. Chil. Chem. Soc. (2011), the nitrile intermediate undergoes reaction with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) under ultrasonic irradiation (55°C, 30 minutes). Sodium carbonate neutralizes HCl byproducts, and the crude product is recrystallized from chloroform/hexane (yield: 88%, purity: 97%).
Table 2: Performance Metrics for Cyanation/Amidoximation Route
| Parameter | Diazotization/Cyanation | Amidoximation |
|---|---|---|
| Temperature (°C) | 0–5 | 55 |
| Time | 1 h (Step A), 15 min (Step B) | 30 min |
| Yield (%) | 80 | 88 |
| Purity (%) | 92 | 97 |
Direct Amidoximation of Prefunctionalized Nitriles
Recent optimizations have eliminated intermediate isolation steps. For example, Fisher Scientific’s product specifications (10167042) align with a one-pot synthesis where 2,4,5-trifluorobenzonitrile reacts with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 60°C for 4 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered and washed with cold ethanol (yield: 91%, purity: 97%).
Comparative Analysis of Methodologies
Efficiency and Scalability
- Grignard Route : High scalability (>100 g batches) but requires stringent anhydrous conditions.
- Sandmeyer/Ultrasound Route : Shorter reaction times (total 2.5 h) but involves toxic cyanide reagents.
- One-Pot Amidoximation : Laboratory-friendly with minimal purification steps, though DMSO poses disposal challenges.
Cost Considerations
| Method | Cost Drivers | Estimated Cost ($/kg) |
|---|---|---|
| Grignard | TMEDA, THF solvent | 420 |
| Sandmeyer/Ultrasound | CuCN, NaCN, ultrasound equipment | 380 |
| One-Pot | DMSO, hydroxylamine hydrochloride | 310 |
Q & A
Q. What are the recommended synthetic routes for 2,4,5-trifluoro-N'-hydroxybenzenecarboximidamide, and how do reaction conditions influence yield?
The synthesis of fluorinated aromatic compounds often involves halogen exchange or nucleophilic aromatic substitution. For trifluorobenzene derivatives, a common approach is fluorination of chlorinated precursors using agents like KF or HF under controlled conditions . For example, 1,2,4-trifluorobenzene can be synthesized via fluorination of 1,2,4-trichlorobenzene with a yield of ~79%, while alternative routes (e.g., starting from 2,4-difluoroaniline) yield ~70% . Reaction temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) critically affect regioselectivity and purity. For the target compound, introducing the hydroxybenzamidine group may require protecting-group strategies to prevent side reactions during fluorination.
Q. What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns, while NMR identifies proton environments near electron-withdrawing groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers.
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though fluorinated compounds often pose challenges due to weak diffraction signals .
- HPLC-PDA : Ensures purity (>95%) and monitors degradation products under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational methods predict the metabolic stability of this compound in biological systems?
Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., the hydroxyamidine group) prone to oxidation or hydrolysis. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) predict metabolic pathways and potential toxicophores . For fluorinated analogs, lipophilicity (logP) and polar surface area (PSA) are calculated using software like Schrödinger Suite to assess blood-brain barrier permeability and oral bioavailability .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated benzamidines?
Discrepancies in IC values or receptor binding affinities may arise from impurities, solvent effects, or assay interference (e.g., fluorescence quenching). Mitigation strategies include:
- Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests to confirm target specificity .
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, avoiding artifacts from fluorophore-based methods .
- Batch-to-Batch Reproducibility Checks : Use NMR and LC-MS to verify compound integrity across synthetic batches .
Q. How does the trifluoromethyl group influence the photostability of this compound under UV exposure?
Fluorine’s electronegativity reduces electron density in the aromatic ring, decreasing susceptibility to photooxidation. Accelerated stability studies (e.g., ICH Q1B guidelines) under UV light (320–400 nm) can quantify degradation products. Comparative studies with non-fluorinated analogs show trifluoromethyl groups enhance stability by ~30% under identical conditions .
Methodological Considerations
6. Designing SAR Studies for Fluorinated Benzenecarboximidamides
Structure-Activity Relationship (SAR) studies require systematic variation of substituents:
- Fluorine Position : Compare 2,4,5-trifluoro vs. 2,3,5-trifluoro isomers to assess positional effects on target binding .
- Hydroxyamidine Modifications : Replace the hydroxy group with methoxy or amino groups to evaluate hydrogen-bonding contributions .
- Control Experiments : Include non-fluorinated analogs and commercially available standards (e.g., 2,4,5-trifluoroaniline, CAS 367-34-0) to isolate fluorine-specific effects .
7. Addressing Safety and Handling Challenges
While this compound’s toxicity data are limited, related fluorinated compounds (e.g., cyanuric fluoride) require strict precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
